molecular formula C6H5Cl2N B180334 3,5-Dichloro-2-methylpyridine CAS No. 100868-45-9

3,5-Dichloro-2-methylpyridine

Cat. No. B180334
M. Wt: 162.01 g/mol
InChI Key: FPTUCCXFFWYEOU-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N. It is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals. This compound has been the subject of extensive scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 3,5-Dichloro-2-methylpyridine is not well understood. However, it is believed to act as a potent inhibitor of certain enzymes, including cytochrome P450 enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-Dichloro-2-methylpyridine are not well documented. However, it is believed to have potential applications in the treatment of various diseases, including cancer and fungal infections.

Advantages And Limitations For Lab Experiments

One advantage of using 3,5-Dichloro-2-methylpyridine in lab experiments is its high purity and stability. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 3,5-Dichloro-2-methylpyridine. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer and fungal infections. Additionally, further research is needed to better understand its mechanism of action and potential side effects.

Scientific Research Applications

3,5-Dichloro-2-methylpyridine has been extensively studied for its potential applications in various scientific fields. One notable application is in the field of organic synthesis. This compound has been used as an intermediate in the synthesis of various chemicals and pharmaceuticals, including antihistamines and antifungal agents.

properties

IUPAC Name

3,5-dichloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTUCCXFFWYEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627931
Record name 3,5-Dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-methylpyridine

CAS RN

100868-45-9
Record name 3,5-Dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,N-diisopropylamine (65.6 ml) was dissolved in anhydrous THF (150 ml), to which was dropwise added n-butyl lithium (1.54 mols/liter hexane solution, 300 ml) in an argon atmosphere at −78° C., and directly stirred for 5 minutes. An anhydrous THF (600 ml) solution of 3,5-dichloropyridine (63 g) was dropwise added there to and stirred for 1 hours, and thereafter methyl iodide (29.2 ml) was dropwise added thereto and further stirred for 1.5 hours. Water was added to the reaction mixture to stop the reaction, which was then extracted with ethyl acetate. The extract was washed with a saturated saline solution, then dried over magnesium sulfate, and distilled under reduced pressure. This was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), and the resulting residue was suspended in ether, and taken out therefrom through filtration to obtain 3,5-dichloropicoline (Compound IIbz-b, 62.8 g, 91%) as colorless crystals.
Quantity
65.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
29.2 mL
Type
reactant
Reaction Step Three
Quantity
63 g
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

N,N-diisopropylamine (65.6 ml) was dissolved in anhydrous THF (150 ml), to which was dropwise added n-butyl lithium (1.54 mols/liter hexane solution, 300 ml) in an argon atmosphere at −78° C., and directly stirred for 5 minutes. An anhydrous THF (600 ml) solution of 3,5-dichloropyridine (63 g) was dropwise added to this, and stirred for 1 hour, and thenmethyl iodide (29.2 ml) was dropwise added thereto, and stirred for further 1.5 hours. Water was added to this to stop the reaction, which was then extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, then dried over magnesium sulfate, and the solvent was distilled under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), then suspended in hexane, and taken out through filtration to obtain 3,5-dichloropicoline (62.8 g, 91%) as colorless crystals.
Quantity
65.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
29.2 mL
Type
reactant
Reaction Step Three
Quantity
63 g
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

N,N-Diisopropylamine (65.6 ml) was dissolved in anhydrous THF (150 ml), n-butyl lithium (a 1.54 mol/l solution in hexane, 300 ml) was dropwise added thereto at −78° C. in an argon atmosphere, and the mixture was stirred for 5 minutes. After a solution of 3,5-dichloropyridine (63 g) in anhydrous THF (600 ml) was dropwise added thereto and the mixture was stirred for 1 hour, methyl iodide (29.2 ml) was dropwise added thereto, and the mixture was stirred for 1.5 hours. Water was added thereto, the reaction mixture was extracted with ethyl acetate, the extract was washed with a saturated aqueous sodium chloride solution and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), the resulting residue was suspended in hexane, and the precipitated crystals were collected by filtration to give 3,5-dichloropicoline (62.8 g, 91%) as colorless crystals.
Quantity
65.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
29.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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